

Aak1-IN-2: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Aak1-IN-2

Cat. No.: B12417729

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Introduction

Aak1-IN-2 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the $\mu 2$ subunit of the adaptor protein 2 (AP-2) complex (AP2M1), AAK1 enhances the recruitment of cargo to clathrin-coated pits. Due to its central role in these processes, AAK1 has been identified as a promising therapeutic target for a range of pathologies, including neuropathic pain, viral infections, and certain neurological disorders. This document provides an in-depth technical overview of the mechanism of action of **Aak1-IN-2**, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Bioactivity of Aak1-IN-2

Aak1-IN-2, also referred to as compound (S)-31, demonstrates high potency for AAK1 in both biochemical and cellular assays. Its activity has been extensively characterized, and key quantitative metrics are summarized below.

Parameter	Value	Assay Type	Reference
IC 50	5.8 nM	Biochemical Kinase Assay	[1]
Cellular IC 50	19 nM	HEK293 Cell-Based Assay (pAP2M1)	[2]

Table 1: Bioactivity of **Aak1-IN-2** against AAK1.

Kinase Selectivity Profile

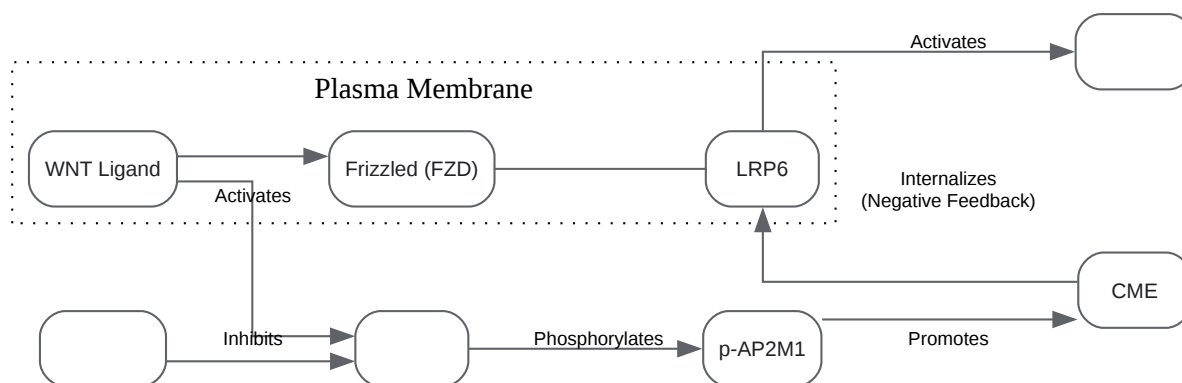
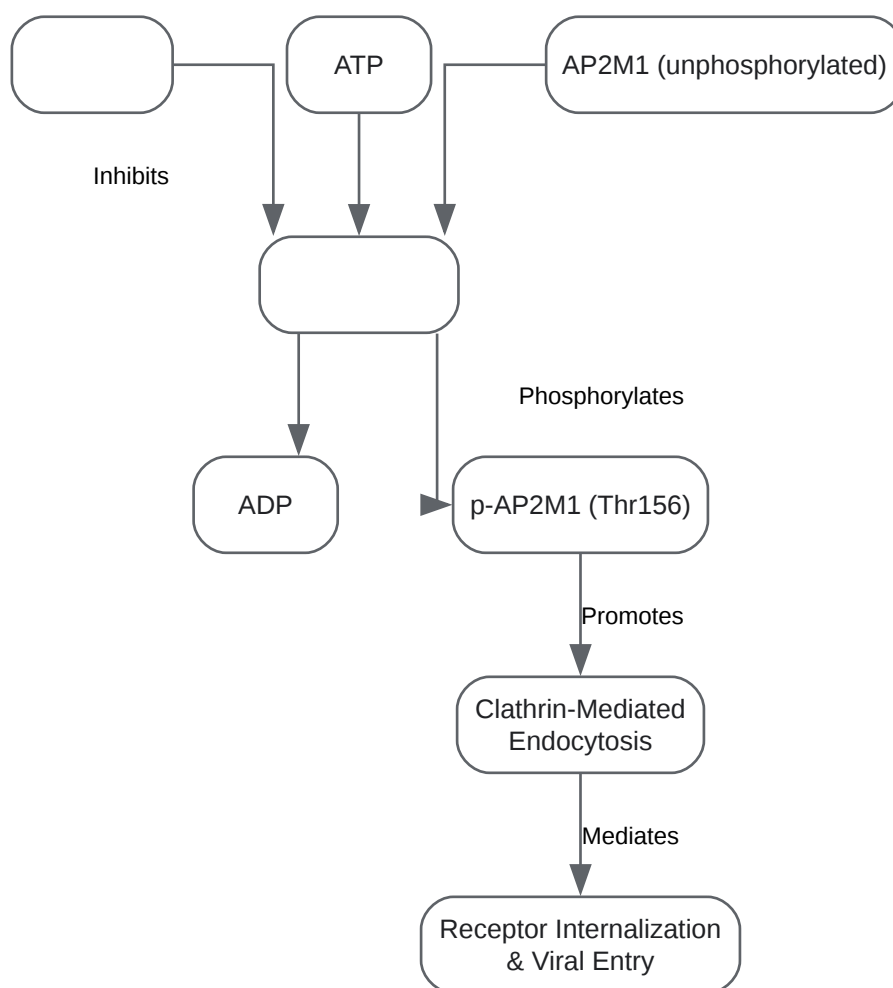
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. **Aak1-IN-2** has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for AAK1. The following table summarizes its inhibitory activity against closely related kinases and other representative kinases.

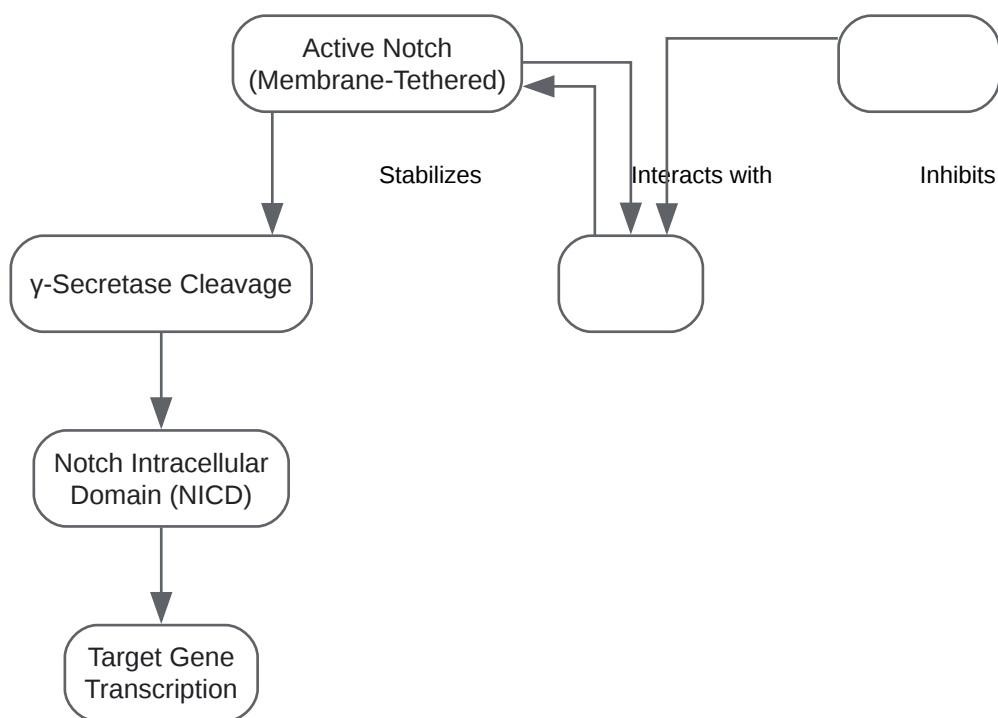
Kinase Target	% Inhibition @ 1 μ M	IC 50 (nM)
AAK1	100	5.8
BIKE (BMP2K)	>95	45
GAK	>95	60
STK16 (MPSK1)	<10	>10,000
CDK2	<10	>10,000
GSK3 β	<10	>10,000
MAPK1 (ERK2)	<10	>10,000
ROCK1	<10	>10,000

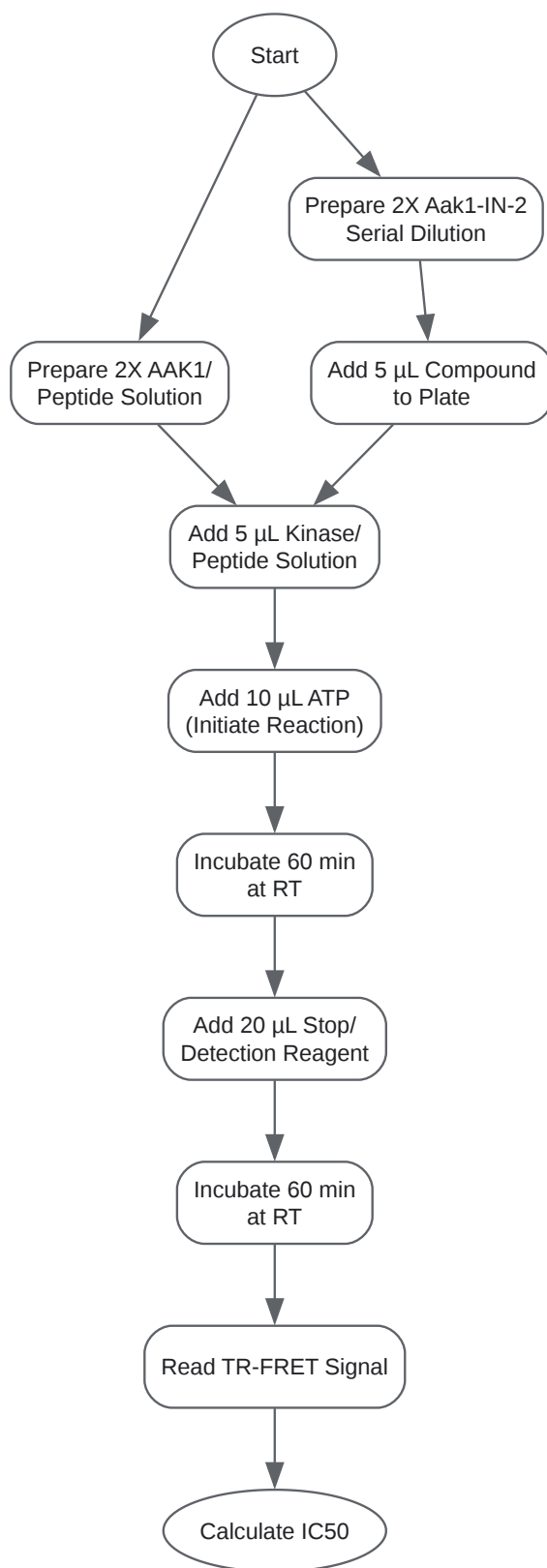
Table 2: Kinase Selectivity of **Aak1-IN-2**. Data is representative of typical kinase panel screening results. BIKE and GAK are the most closely related kinases to AAK1.

Mechanism of Action: Core Principles

The primary mechanism of action of **Aak1-IN-2** is the direct competitive inhibition of the ATP-binding site of AAK1. This prevents the transfer of a phosphate group from ATP to its substrates, most notably the threonine 156 residue of the AP2M1 subunit of the AP-2 complex. The inhibition of AP2M1 phosphorylation disrupts the proper function of the AP-2 complex, leading to impaired clathrin-mediated endocytosis.







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